molecular formula C9H13NO B13178865 1-(1-Aminocyclobutyl)pent-3-yn-1-one

1-(1-Aminocyclobutyl)pent-3-yn-1-one

Katalognummer: B13178865
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: XISJFKGWZUNAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclobutyl)pent-3-yn-1-one is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by its unique structure, which includes an aminocyclobutyl group attached to a pent-3-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)pent-3-yn-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Aminocyclobutyl)pent-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminocyclobutyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclobutyl)pent-3-yn-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-Aminocyclobutyl)pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Aminocyclobutyl)pent-4-en-1-one
  • 1-(3-Aminocyclobutyl)pent-3-yn-1-one

Uniqueness

1-(1-Aminocyclobutyl)pent-3-yn-1-one is unique due to its specific aminocyclobutyl and pent-3-yn-1-one structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique blend of reactivity and selectivity, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-(1-aminocyclobutyl)pent-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-5-8(11)9(10)6-4-7-9/h4-7,10H2,1H3

InChI-Schlüssel

XISJFKGWZUNAGD-UHFFFAOYSA-N

Kanonische SMILES

CC#CCC(=O)C1(CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.